3-(1H-indazol-5-ylformamido)propanoic acid
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Overview
Description
3-(1H-indazol-5-ylformamido)propanoic acid is a chemical compound with the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol . It is also known by its IUPAC name, N-(1H-indazol-5-ylcarbonyl)-beta-alanine . This compound is characterized by the presence of an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indazol-5-ylformamido)propanoic acid typically involves the reaction of indazole derivatives with beta-alanine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the indazole derivative and beta-alanine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indazol-5-ylformamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1H-indazol-5-ylformamido)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indazole: A simpler compound with a similar bicyclic structure.
Indole: Another bicyclic compound with a benzene ring fused to a pyrrole ring.
Benzimidazole: Contains a benzene ring fused to an imidazole ring.
Uniqueness
3-(1H-indazol-5-ylformamido)propanoic acid is unique due to the presence of both an indazole ring and a beta-alanine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-(1H-indazole-5-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-10(16)3-4-12-11(17)7-1-2-9-8(5-7)6-13-14-9/h1-2,5-6H,3-4H2,(H,12,17)(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXQQESBOYVCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCC(=O)O)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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